molecular formula C10H9Cl2NO2S B1439176 (4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1217510-14-9

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1439176
M. Wt: 278.15 g/mol
InChI Key: NSMGNWGVBQYUAB-YOXFSPIKSA-N
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Description

The compound is a derivative of diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a competitive and irreversible inhibitor of prostaglandin synthetase . The empirical formula for diclofenac is C14H10Cl2NNaO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, solubility, and density. For example, diclofenac has a melting point of 283-285 °C and is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

  • Rapid Synthesis of Heterocyclic Compounds : Compounds like 2-(2,4-dichlorophenyl)-2,5-dimethyl-3-(substituted-1',3'-benzothiazol-2'-yl)-1,3-thiazolidin-4-ones, similar in structure to (4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, have been synthesized using microwave-assisted methods. This process is efficient for creating pharmacologically active heterocyclic compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).

  • X-ray Diffraction Studies : The structural analysis of thiazolidine-4-carboxylate derivatives has been conducted using X-ray diffraction, providing insights into their crystalline structures and properties (Güiza et al., 2020).

Biological Activities

  • Antimicrobial Properties : Various derivatives of thiazolidine-4-carboxylic acid have shown promising antibacterial and antifungal activities. Compounds like 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo- thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones exhibited significant antimicrobial effects against organisms like Candida albicans (Patel, Patel, & Patel, 2010).

  • Antioxidant and Antitumor Evaluation : Some thiazolidine derivatives have been synthesized and evaluated for their antioxidant and antitumor properties. This research highlights the potential of these compounds in therapeutic applications (Gouda & Abu‐Hashem, 2011).

  • Pharmacological Evaluation : The pharmacological activities of various synthesized thiazolidine derivatives have been assessed, with many showing notable antibacterial properties. This research contributes to the development of new drugs and treatments (Sayyed et al., 2006).

Green Chemistry and Synthesis

  • Eco-friendly Synthesis Approaches : Efforts have been made to synthesize thiazolidine-4-carboxylic acid derivatives using green chemistry principles. These methods aim to reduce environmental impact and improve cost-effectiveness (Shaikh et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its toxicity and environmental impact. For example, dichlorophenylborane is classified as an Aquatic Acute 1 and Aquatic Chronic 1 hazard .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, diclofenac is widely used as an NSAID, and future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNWGVBQYUAB-YOXFSPIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4S)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

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